Physicochemical Profiling of Isoxazolidine Hydrochloride: A Technical Guide
Physicochemical Profiling of Isoxazolidine Hydrochloride: A Technical Guide
Executive Summary & Strategic Relevance
Isoxazolidine hydrochloride (C3H7NO[1][2][3]·HCl ) is the protonated salt form of isoxazolidine, a saturated five-membered heterocycle containing adjacent nitrogen and oxygen atoms (1,2-oxazole).[1] In drug discovery, this scaffold is classified as a "privileged structure" due to its unique electronic profile and geometric similarity to proline .[1]
Unlike its carbocyclic analog pyrrolidine, isoxazolidine exhibits significantly reduced basicity and distinct hydrogen-bonding capabilities, making it a critical peptidomimetic tool.[1] It serves as a bioisostere for the proline ring in peptide design, often used to induce specific secondary structures (e.g.,
This guide provides a rigorous physicochemical characterization of isoxazolidine hydrochloride, focusing on its acid-base behavior, stability profiles, and experimental handling.[1]
Core Physicochemical Properties[1][2][3][4]
The following data aggregates experimental values and validated predictions for the hydrochloride salt (CAS: 39657-45-9).
| Property | Value / Description | Context/Notes |
| Molecular Formula | Salt stoichiometry 1:1 | |
| Molecular Weight | 109.55 g/mol | Free base: 73.09 g/mol |
| Appearance | White to off-white crystalline powder | Hygroscopic nature |
| Melting Point | 125 – 129 °C | Sharp transition indicates high purity lattice |
| Solubility | High in Water, Methanol, DMSO | Ionic lattice energy overcome by high dielectric solvents |
| pKa (Conjugate Acid) | ~5.5 (Predicted/Experimental range) | Drastically lower than pyrrolidine (~11.[1][3][4][5]3) |
| LogP (Free Base) | -0.7 to 0.2 (Predicted) | Highly polar; low lipophilicity without substitution |
| H-Bond Donors | 2 (NH2+ in salt form) | 1 in free base form |
| H-Bond Acceptors | 2 (N, O) | Oxygen remains a weak acceptor |
Mechanistic Analysis: The N-O Bond Effect
Basicity and Ionization (The "Alpha-Effect" Anomaly)
The most critical physicochemical distinction of isoxazolidine is its pKa .[1] While pyrrolidine (a secondary amine) has a pKa of ~11.3, isoxazolidine has a pKa of approximately 5.5.[1]
-
Causality: The oxygen atom adjacent to the nitrogen exerts a strong inductive electron-withdrawing effect (-I).[1] This reduces the electron density on the nitrogen lone pair, making it significantly less available for protonation.[1]
-
Biological Implication: At physiological pH (7.4), pyrrolidine is >99.9% protonated (cationic).[1] In contrast, isoxazolidine is >98% unprotonated (neutral) .[1] This allows isoxazolidine-based drugs to cross cell membranes more effectively via passive diffusion compared to their pyrrolidine analogs, despite being polar.[1]
The N-O Bond Stability
The N-O bond energy (~222 kJ/mol) is weaker than a standard C-C or C-N bond.[1]
-
Reductive Cleavage: The ring is susceptible to reductive cleavage (e.g., using
, , or ), opening the ring to form 1,3-amino alcohols .[1] -
Storage: While the hydrochloride salt stabilizes the nitrogen, the compound should be stored under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation or moisture-induced hydrolysis over long periods.[1]
Visualization: Structural & Reactivity Logic[1]
The following diagram illustrates the equilibrium states and the reductive cleavage pathway, which is a primary degradation/modification route.[1]
Caption: pH-dependent speciation of isoxazolidine and its susceptibility to reductive ring opening.
Experimental Protocols
Protocol A: Potentiometric Determination of pKa
To accurately determine the pKa of isoxazolidine hydrochloride, a potentiometric titration is preferred over UV-Vis due to the lack of strong chromophores in the parent ring.[1]
Materials:
-
Isoxazolidine HCl (100 mg).[1]
-
0.1 M NaOH (Standardized).[1]
-
0.1 M HCl (for back-titration if needed).[1]
-
KCl (to maintain ionic strength, I=0.1 M).[1]
-
Degassed deionized water (
-free).[1]
Workflow:
-
Preparation: Dissolve ~0.5 mmol of Isoxazolidine HCl in 50 mL of 0.1 M KCl solution. Ensure complete dissolution.
-
Calibration: Calibrate the glass electrode pH meter using buffers at pH 4.0, 7.0, and 10.0.
-
Titration: Titrate with 0.1 M NaOH using an automatic titrator or micro-burette. Add titrant in 0.05 mL increments.
-
Data Acquisition: Record pH after stabilization (drift < 0.01 pH/min).
-
Analysis: Plot pH vs. Volume of NaOH. The inflection point corresponds to the stoichiometric equivalence.[1] The pH at the half-equivalence point represents the
.[1]-
Validation: Calculate the derivative
to pinpoint the endpoint precisely.[1]
-
Protocol B: Recrystallization (Purification)
If the salt exhibits yellowing (oxidation) or hygroscopic clumping, recrystallization is required.[1]
-
Solvent System: Ethanol/Ether or Isopropanol.[1]
-
Dissolution: Dissolve the crude solid in minimal boiling absolute ethanol.
-
Filtration: Hot filter to remove insoluble particulates.[1]
-
Crystallization: Allow the solution to cool slowly to RT. Add diethyl ether dropwise until turbidity is just observed, then refrigerate (4 °C).
-
Collection: Filter the white crystals under nitrogen (to avoid moisture uptake) and dry in a vacuum desiccator over
.
Synthesis & Derivatization Workflow
The isoxazolidine ring is rarely formed by direct cyclization of linear precursors in high yield.[1] The dominant synthetic route for derivatives is the 1,3-Dipolar Cycloaddition .[1][6][7]
Caption: The [3+2] cycloaddition is the primary route to access the isoxazolidine scaffold.[1][6]
References
-
Vitale, P., et al. (2013).[1] "Isoxazolidines: a privileged scaffold for organic and medicinal chemistry."[1][2][5][6][7] Chemical Reviews. (Contextual grounding on the scaffold's utility).
Sources
- 1. CAS 39657-45-9: Isoxazolidine, hydrochloride | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. guidechem.com [guidechem.com]
- 4. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isoxazolidine | 504-72-3 | Benchchem [benchchem.com]
- 7. grokipedia.com [grokipedia.com]
